molecular formula C14H20N6O2S B12232436 1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B12232436
M. Wt: 336.42 g/mol
InChI Key: DXCRYFBAZKSQAI-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a cyclopropanesulfonyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a piperazine ring, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the cyclopropanesulfonyl group under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow synthesis and automated reactors can also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Properties

Molecular Formula

C14H20N6O2S

Molecular Weight

336.42 g/mol

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H20N6O2S/c1-10-16-13-12(9-15-18(13)2)14(17-10)19-5-7-20(8-6-19)23(21,22)11-3-4-11/h9,11H,3-8H2,1-2H3

InChI Key

DXCRYFBAZKSQAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

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